Cas no 10445-91-7 (4-(Chloromethyl)pyridine)

4-(Chloromethyl)pyridine is a versatile organic compound featuring a pyridine ring substituted with a chloromethyl group at the 4-position. This reactive intermediate is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized pyridine derivatives. The chloromethyl group enables facile nucleophilic substitution reactions, allowing for the introduction of various functional groups. Its high reactivity and stability under controlled conditions make it a valuable building block in heterocyclic chemistry. The compound is typically handled under inert conditions due to its sensitivity to moisture. Its applications extend to cross-coupling reactions and the synthesis of ligands for coordination chemistry.
4-(Chloromethyl)pyridine structure
4-(Chloromethyl)pyridine structure
商品名:4-(Chloromethyl)pyridine
CAS番号:10445-91-7
MF:C6H6NCl
メガワット:127.57154
MDL:MFCD03465807
CID:136083
PubChem ID:74571

4-(Chloromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)pyridine
    • (pyridin-4-yl)methyl chloride
    • 4-Chloromethylpyridine
    • Pyridine,4-(chloromethyl)-
    • 4-picolyl chloride
    • chloromethylpyridine
    • isonicotinyl chloride
    • pyridin-4-ylmethyl chloride
    • 4-Pyridylmethyl chloride
    • FT-0760016
    • AB15539
    • 4-chloromethyl-pyridine
    • 4-chloromethyl pyridine
    • pyrid-4-ylmethyl chloride
    • InChI=1/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H
    • 4-picolylchloride
    • SB53993
    • 4-picolyl-chloride
    • 10445-91-7
    • D88171
    • pyridin-4-yl-methyl chloride
    • SCHEMBL78357
    • AM81299
    • 4-pyridinylmethyl chloride
    • CHEMBL4598030
    • pyridine, 4-(chloromethyl)-
    • DTXSID40275730
    • AKOS003790750
    • STK298719
    • DTXCID10201304
    • DB-016038
    • MDL: MFCD03465807
    • インチ: InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
    • InChIKey: WZIYCIBURCPKAR-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CN=C1)CCl

計算された属性

  • せいみつぶんしりょう: 127.01900
  • どういたいしつりょう: 127.0188769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 59.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.156
  • ふってん: 212 ºC
  • フラッシュポイント: 102 ºC
  • PSA: 12.89000
  • LogP: 1.82040

4-(Chloromethyl)pyridine セキュリティ情報

4-(Chloromethyl)pyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Chloromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0351-1-50 G
4-(chloromethyl)pyridine
10445-91-7 95%
50g
¥ 250.00 2021-05-07
Enamine
EN300-34320-1g
4-(chloromethyl)pyridine
10445-91-7
1g
$0.0 2023-09-03
Ambeed
A644456-1g
4-(Chloromethyl)pyridine
10445-91-7 98%
1g
$189.0 2024-04-26
eNovation Chemicals LLC
D226477-1g
4-(Chloromethyl)pyridine HCl salt
10445-91-7 95%
1g
$185 2025-02-28
eNovation Chemicals LLC
D226477-1g
4-(Chloromethyl)pyridine HCl salt
10445-91-7 95%
1g
$185 2025-03-01
Enamine
EN300-34320-1.0g
4-(chloromethyl)pyridine
10445-91-7
1.0g
$0.0 2023-02-13
Chemenu
CM172492-5g
4-(chloromethyl)pyridine
10445-91-7 95%
5g
$561 2021-08-05
eNovation Chemicals LLC
D226477-1g
4-(Chloromethyl)pyridine HCl salt
10445-91-7 95%
1g
$185 2024-08-03
Alichem
A029189369-1g
4-(Chloromethyl)pyridine
10445-91-7 95%
1g
400.00 USD 2021-06-01
Chemenu
CM172492-1g
4-(chloromethyl)pyridine
10445-91-7 95%
1g
$208 2023-01-04

4-(Chloromethyl)pyridine 合成方法

4-(Chloromethyl)pyridine 関連文献

4-(Chloromethyl)pyridineに関する追加情報

Introduction to 4-(Chloromethyl)pyridine (CAS No. 10445-91-7)

4-(Chloromethyl)pyridine, identified by the chemical compound code CAS No. 10445-91-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This heterocyclic compound features a pyridine ring substituted with a chloromethyl group, making it a versatile building block for various chemical transformations. Its unique structural properties have garnered attention in recent years, particularly in the context of drug discovery and material science.

The chloromethyl functional group in 4-(Chloromethyl)pyridine imparts reactivity that is highly valuable for medicinal chemistry applications. This reactivity allows for further functionalization through nucleophilic addition reactions, enabling the synthesis of more complex molecules. In pharmaceutical research, such intermediates are often employed to construct novel scaffolds that exhibit desirable biological activities.

Recent advancements in synthetic methodologies have highlighted the utility of 4-(Chloromethyl)pyridine in constructing bioactive molecules. For instance, studies have demonstrated its role in the preparation of protease inhibitors, which are critical in treating inflammatory and infectious diseases. The pyridine core is particularly advantageous due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects, enhancing the binding affinity of drug candidates.

In material science, 4-(Chloromethyl)pyridine has been explored as a precursor for polymerization reactions, leading to the development of novel polymers with specific functionalities. These polymers find applications in coatings, adhesives, and even in biomedical materials where controlled degradation and biocompatibility are essential.

The synthesis of 4-(Chloromethyl)pyridine typically involves the chlorination of 4-vinylpyridine or similar precursors, though alternative synthetic routes continue to be investigated to improve yield and selectivity. Modern catalytic processes have enabled more efficient production methods, reducing waste and energy consumption while maintaining high purity standards.

From a regulatory perspective, handling 4-(Chloromethyl)pyridine requires adherence to standard laboratory protocols to ensure safety and compliance with chemical handling guidelines. While it is not classified as a hazardous substance under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during its use.

The growing interest in 4-(Chloromethyl)pyridine is also driven by its potential in green chemistry initiatives. Researchers are exploring solvent-free reactions and catalytic systems that minimize environmental impact while maximizing efficiency. Such innovations align with global efforts to develop sustainable chemical processes.

In conclusion, 4-(Chloromethyl)pyridine (CAS No. 10445-91-7) remains a cornerstone compound in synthetic chemistry, with applications spanning pharmaceuticals, materials science, and beyond. Its versatility and reactivity ensure its continued relevance in ongoing research and industrial development.

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